Comparative Selectivity Profile for Monoamine Oxidase (MAO) Inhibition
Data from a curated bioactivity database indicate that 2,3-Dimethylquinolin-4-amine exhibits a moderate selectivity profile for inhibiting MAO-B over MAO-A. The compound shows an IC50 of 666 nM against human MAO-B, while its inhibitory activity against human MAO-A is significantly weaker, with an IC50 of >100,000 nM [1]. This represents a >150-fold selectivity for MAO-B. In contrast, many non-selective MAO inhibitors or those with a different substitution pattern may not exhibit this degree of bias, making this compound a potentially more selective tool for probing MAO-B function or for developing MAO-B-sparing therapies.
| Evidence Dimension | MAO-B vs. MAO-A Selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-B): 666 nM; IC50 (MAO-A): >100,000 nM |
| Comparator Or Baseline | Ideal non-selective inhibitor: IC50(MAO-B) ≈ IC50(MAO-A) |
| Quantified Difference | Selectivity ratio for MAO-B > 150 |
| Conditions | Inhibition of kyneuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay using human recombinant enzymes |
Why This Matters
This defined selectivity profile makes the compound a more appropriate research tool for MAO-B studies compared to a non-selective analog, reducing off-target effects and simplifying data interpretation.
- [1] BindingDB. (2013). Entry for BDBM50401986 (CHEMBL2203918). IC50 data for MAO-A and MAO-B. View Source
